4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone
Description
Historical Context and Discovery
The development of 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone emerged from the broader exploration of halogenated propiophenone derivatives in organic chemistry research. While specific discovery dates are not extensively documented in current literature, the compound represents part of a systematic approach to creating halogen-substituted aromatic ketones that began gaining prominence in the late 20th and early 21st centuries. The compound was formally cataloged with the Chemical Abstracts Service number 898792-89-7, establishing its unique chemical identity within the global chemical database system.
The synthesis and characterization of this particular compound reflects the ongoing research interest in developing fluorinated and brominated organic molecules for various applications. The systematic naming and classification of this compound follows established International Union of Pure and Applied Chemistry conventions, ensuring consistent identification across research institutions worldwide. Research into halogenated propiophenone derivatives has been driven by their potential applications in medicinal chemistry, where halogen atoms can significantly influence biological activity and pharmacokinetic properties.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of aromatic ketones, specifically within the propiophenone subfamily. The systematic nomenclature reflects the compound's complex structure, with the primary name indicating the positions of substituents on the aromatic rings. According to established chemical databases, this compound is also known by the alternative systematic name 1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 898792-89-7 |
| Molecular Formula | C17H16BrFO |
| Molecular Weight | 335.21 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
| MDL Number | MFCD03843634 |
The compound's classification as an aromatic ketone is based on the presence of a carbonyl functional group adjacent to aromatic ring systems. Within this classification, it further belongs to the propiophenone family, characterized by a three-carbon chain connecting the carbonyl group to additional aromatic substituents. The specific halogen substitution pattern places this compound in the subset of halogenated aromatic ketones, which are known for their enhanced reactivity and potential biological activity.
Structural Significance in Organic Chemistry
The molecular structure of this compound demonstrates significant complexity through its multi-substituted aromatic framework. The compound features two distinct aromatic rings connected by a three-carbon propanone linker, with one ring bearing both bromine and fluorine substituents while the other contains two methyl groups in the 2,3-positions. This substitution pattern creates unique electronic and steric effects that influence the compound's chemical behavior and reactivity.
The presence of both bromine and fluorine atoms on the same aromatic ring represents a particularly interesting structural feature in organic chemistry. These halogen atoms occupy different positions on the ring, with bromine at the 4-position and fluorine at the 3-position relative to the carbonyl-bearing carbon. This arrangement allows for distinct electronic effects, as fluorine is highly electronegative while bromine is larger and more polarizable, creating opportunities for diverse chemical interactions.
Table 2: Structural Components Analysis
| Structural Element | Position | Chemical Significance |
|---|---|---|
| Bromine Atom | 4'-position | Provides nucleophilic substitution site |
| Fluorine Atom | 3'-position | Enhances electrophilicity |
| Methyl Groups | 2,3-positions | Increase steric hindrance |
| Carbonyl Group | Central linker | Primary reactive center |
| Aromatic Rings | Terminal positions | Provide structural stability |
The dimensional aspects of the molecule contribute to its overall chemical properties and potential interactions with biological systems. The propanone linker provides flexibility between the two aromatic systems while maintaining conjugation that can influence electronic properties throughout the molecule. The methyl substituents on one aromatic ring create steric hindrance that may affect the compound's ability to participate in certain chemical reactions or biological interactions.
Research Significance and Applications Overview
Research interest in this compound stems from its potential applications across multiple scientific disciplines. The compound's unique halogenation pattern and structural characteristics make it valuable as an intermediate in organic synthesis, particularly in the development of more complex pharmaceutical compounds. The presence of both bromine and fluorine atoms provides multiple sites for further chemical modification, enabling researchers to explore structure-activity relationships systematically.
In medicinal chemistry research, halogenated aromatic compounds like this propiophenone derivative are of particular interest due to their enhanced lipophilicity and potential for improved biological interactions. The strategic placement of halogen atoms can influence how molecules interact with biological targets, potentially leading to enhanced binding affinity or selectivity for specific enzymes or receptors. This makes the compound a valuable tool for pharmaceutical research and drug discovery efforts.
Table 3: Research Applications Summary
| Application Area | Specific Use | Research Value |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | High reactivity due to halogen substitution |
| Medicinal Chemistry | Pharmaceutical intermediate | Enhanced biological interaction potential |
| Materials Science | Precursor for functional materials | Unique electronic properties |
| Academic Research | Structural studies | Model compound for halogenated aromatics |
The compound also serves as an important research tool for understanding the effects of halogen substitution on aromatic ketone properties. Researchers can use this compound to study how different halogen atoms influence chemical reactivity, physical properties, and biological activity. Such studies contribute to the broader understanding of structure-activity relationships in organic chemistry and help guide the design of new compounds with desired properties.
Furthermore, the compound's structure makes it suitable for investigating various chemical reactions typical of aromatic ketones, including nucleophilic addition reactions, reduction processes, and electrophilic aromatic substitution reactions. These reactions can be studied to understand how the specific substitution pattern affects reaction outcomes, providing valuable insights for synthetic chemists working with similar compound classes.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWLLTHFDMKKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644637 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-89-7 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromo and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone is being investigated for its potential biological activities, particularly in the fields of:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further exploration in drug development aimed at combating bacterial infections.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and efficacy against various cancer types.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Oxidation Reactions : It can be oxidized to form carboxylic acids or ketone derivatives.
- Reduction Reactions : The compound can undergo reduction to yield alcohol derivatives.
- Substitution Reactions : It can also be utilized to synthesize various substituted aromatic compounds.
Case Studies
Recent studies have highlighted the potential applications of this compound:
-
Anticancer Research :
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting the growth of specific cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in tumor cells through interaction with cellular signaling pathways .
-
Antibacterial Activity :
- Research conducted on structurally similar compounds revealed significant antibacterial effects against Gram-positive bacteria. The study suggests that modifications to the molecular structure can enhance these properties, indicating a pathway for developing new antibacterial agents .
Mechanism of Action
The mechanism by which 4’-Bromo-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromo and fluorine substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Table 2: Physical and Chemical Properties
Research Findings and Functional Implications
Electronic Effects: The 3'-fluoro group in the target compound enhances electrophilicity at the ketone moiety compared to non-fluorinated analogs, facilitating nucleophilic additions .
Steric Considerations: The 2,3-dimethylphenyl group in the target compound provides steric protection to the ketone, reducing unwanted side reactions (e.g., enolization) compared to less hindered analogs like 4'-Br-3-(3-Br-phenyl)-3'-F .
Synthetic Challenges :
- Discontinued compounds (e.g., CAS 769884-79-9 ) may reflect difficulties in purification or instability under standard conditions.
Biological Activity
4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone (CAS No. 898792-89-7) is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16BrF O
- Molecular Weight : 349.21 g/mol
- IUPAC Name : 1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated on several cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability at varying concentrations, suggesting a dose-dependent response.
- Mechanism of Action : The compound may act through multiple pathways, including the induction of apoptosis and disruption of cell cycle progression. The presence of bromine and fluorine substituents in its structure is hypothesized to enhance its reactivity and interaction with cellular targets .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Thiazole Derivatives : A study on thiazole derivatives showed that modifications in the aromatic rings significantly affected their antimicrobial and anticancer activities. It was noted that compounds with halogen substitutions exhibited enhanced lipophilicity, improving their penetration into bacterial cells .
- In Vitro Characterization : Another study characterized a series of derivatives for their inhibitory activity against Haspin kinase, a target implicated in cancer progression. Compounds similar to this compound were evaluated for their IC50 values, providing insights into their potential as therapeutic agents .
Table 1: Biological Activity Summary
| Compound Name | Activity Type | MIC (µg/mL) | Cell Line Tested | Viability (%) |
|---|---|---|---|---|
| This compound | Antimicrobial | TBD | N/A | N/A |
| Thiazole Derivative A | Antimicrobial | 16 | N/A | N/A |
| Thiazole Derivative B | Anticancer | N/A | Caco-2 | 39.8 |
| Haspin Inhibitor A | Anticancer | N/A | A549 | 35.0 |
Q & A
Q. What are the optimal synthetic routes for 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-fluorinated propiophenone precursor. Electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., AlCl₃) is common . For regioselectivity, directing groups (e.g., methyl substituents on the phenyl ring) guide bromination to the 4' position. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) critically affect yield and purity. Evidence from analogous compounds suggests yields >85% under anhydrous conditions with rigorous exclusion of moisture .
Q. Which purification techniques are most effective for isolating high-purity this compound?
- Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) are standard. For halogenated aromatic ketones, low-temperature storage (0–6°C) post-purification minimizes decomposition . Purity validation via HPLC (C18 column, 254 nm UV detection) ensures >97% purity, as demonstrated in structurally similar bromo-fluoro acetophenones .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding at δ 7.5–8.0 ppm for aromatic protons). ¹⁹F NMR confirms fluorination at the 3' position .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and validates molecular ion peaks.
- X-ray Diffraction : Single-crystal X-ray resolves steric effects from the 2,3-dimethylphenyl group, revealing dihedral angles between aromatic rings .
Advanced Research Questions
Q. How do electronic and steric effects of the 2,3-dimethylphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The dimethyl groups induce steric hindrance, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show increased activation energy (~5–8 kJ/mol) compared to non-methylated analogs. However, electron-donating methyl groups enhance stability of intermediates in Ullmann-type reactions . Optimizing ligands (e.g., XPhos) and solvents (toluene/DMF) improves coupling efficiency .
Q. What are the stability profiles of this compound under varying pH and thermal conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180–200°C. Sublimation occurs at 120°C under reduced pressure (12 mm Hg) .
- pH Stability : Hydrolysis of the ketone group is pH-dependent. In acidic conditions (pH < 3), protonation of the carbonyl accelerates degradation, while basic conditions (pH > 10) promote nucleophilic attack. Storage in inert atmospheres (N₂/Ar) at 0–6°C is recommended .
Q. How does substitution at the 3' position (fluoro vs. other halogens) affect biological activity in enzyme inhibition assays?
- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to enzymes (e.g., cytochrome P450) compared to chloro or bromo analogs. A comparative SAR study using analogs (Table 1) shows:
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| 3'-F | 0.45 | 2.8 |
| 3'-Cl | 1.2 | 3.1 |
| 3'-Br | 2.5 | 3.4 |
| Fluorination reduces LogP, improving solubility and membrane permeability . |
Q. How can contradictions in reported reactivity data (e.g., divergent yields in bromination) be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity and trace moisture. Replicate studies under strictly anhydrous conditions (molecular sieves, Schlenk techniques) and monitor reaction progress via in-situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹). For example, using DMF as a solvent increases polarity but risks side reactions, whereas dichloromethane minimizes byproducts .
Q. What strategies optimize catalytic systems for asymmetric synthesis of chiral derivatives?
- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts enable enantioselective α-arylation. Kinetic resolution studies show enantiomeric excess (ee) >90% when using (-)-sparteine as a chiral mediator. Solvent choice (THF vs. DMSO) and temperature (-20°C vs. RT) significantly impact ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
